2-Methyl-6-methyleneocta-2,7-dien-4-ol
Overview
Description
2-Methyl-6-methyleneocta-2,7-dien-4-ol, also known as Ipsdienol, is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol involves the conversion of myrcene to myrcene epoxide, which is then converted to (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol using an organoselenium reagent . The allylic rearrangement of this compound should theoretically yield the desired compound .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-methyleneocta-2,7-dien-4-ol consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Methyl-6-methyleneocta-2,7-dien-4-ol include the oxidation of myrcene to myrcene epoxide, followed by a reaction with an organoselenium reagent to produce (E)-2-methyl-6-methyleneocta-3,7-dien-2-ol .Physical And Chemical Properties Analysis
2-Methyl-6-methyleneocta-2,7-dien-4-ol is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The boiling point is 233.6°C at 760mmHg .Scientific Research Applications
The synthesis of complex organic compounds like (+)-(R)-Lasiodiplodin, through reactions involving 2,3-alkadienoates as dienophiles, demonstrates the use of similar compounds in intricate chemical synthesis processes (Fink, Gaier, & Gerlacho, 1982).
The detection of volatile organic compounds (VOCs) in ambient air, including isoprene and other conjugated dienes, using chemical ionization mass spectrometry, highlights its role in environmental monitoring and atmospheric chemistry (Leibrock & Huey, 2000).
In the stereoselective synthesis of organic compounds, particularly 1-methylthio-2-azabuta-1,3-diene-4-carbonitriles, the methylation of carbanions from thioamides and methoxymethylene compounds plays a crucial role, indicating the significance of such compounds in pharmaceutical and chemical synthesis (Lorente, Balcázar, & Florencio, 1992).
The Diels-Alder reaction, a key reaction in organic synthesis, involves the use of compounds like methyl coumalate with 1,3-dienes, indicating the role of similar dienes in the formation of complex organic structures (Imagawa, Sueda, & Kawanisi, 1974).
The intramolecular enyne Diels-Alder reaction, used in the stereoselective construction of tricyclic dioxadienones, employs compounds like 4-methylpent-4-en-2-yn-1-ols, similar to the subject compound, in the synthesis of complex organic molecules (Hoffmann et al., 1993).
Catalytic cyclizations of 2-bromo-1,6- and -1,7-dienes, as explored in certain studies, demonstrate the application of dienes in catalysis, especially in the formation of cyclic compounds, which are crucial in many industrial and pharmaceutical applications (Grigg, Stevenson, & Worakun, 1988).
In organometallic chemistry, the functionalization of iron carbonyl complexes with compounds like 5,6,7,8-tetrakis(methylene)bicyclo[2.2.2]oct-2-ene showcases the role of dienes in the formation of complex metal-organic frameworks (Narbel et al., 1981).
Safety And Hazards
properties
IUPAC Name |
2-methyl-6-methylideneocta-2,7-dien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKYUHMPXBMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=C)C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865781 | |
Record name | (+/-)-Ipsdienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-methyleneocta-2,7-dien-4-ol | |
CAS RN |
14434-41-4, 54809-53-9 | |
Record name | 2-Methyl-6-methylene-2,7-octadien-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14434-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-methyleneocta-2,7-dien-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054809539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Ipsdienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-methyleneocta-2,7-dien-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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